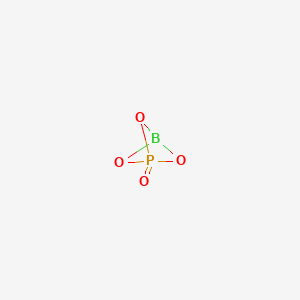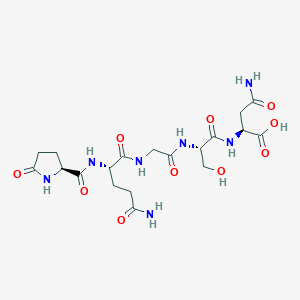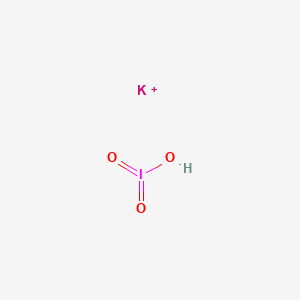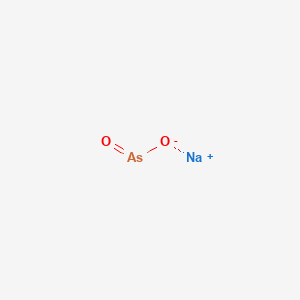
Boron phosphate
Overview
Description
Boron phosphate is an inorganic compound with the chemical formula BPO₄. It is a white, infusible solid that evaporates above 1450°C . This compound is known for its high thermal stability and is used in various industrial applications, including as a catalyst in organic synthesis and as a source of phosphates for exchange reactions in the solid state .
Preparation Methods
Synthetic Routes and Reaction Conditions: Boron phosphate can be synthesized through several methods. The simplest method involves the reaction of phosphoric acid and boric acid at temperatures ranging from 80°C to 1200°C . The reaction produces a white amorphous powder, which can be converted to a microcrystalline product when heated at about 1000°C for 2 hours . The main reaction is:
H3BO3+H3PO4→BPO4+3H2O
Other methods include:
- Reaction of phosphoric acid and triethyl borate
- Reaction of triethyl phosphate and boron trichloride
- Reaction of diammonium phosphate and borax heated to 1000°C
- Hydrothermal synthesis using boric acid and phosphorus pentoxide
Industrial Production Methods: In industrial settings, this compound is often produced through high-temperature solid-phase reactions. For example, boric acid and a mixture of ammonium phosphate and phosphoric acid can be calcined at 300-1000°C in a rotary kiln for 1-3 hours . This method is efficient, with a short reaction period, simple technological process, low production cost, and high product quality .
Chemical Reactions Analysis
Types of Reactions: Boron phosphate undergoes various chemical reactions, including:
Dehydration Reactions: It acts as a catalyst in dehydration reactions in organic synthesis.
Exchange Reactions: It serves as a source of phosphates for exchange reactions in the solid state to obtain metal phosphates.
Common Reagents and Conditions:
Dehydration Reactions: Typically involve organic compounds and are conducted under controlled temperatures.
Exchange Reactions: Often involve metal salts and are conducted in solid-state conditions.
Major Products:
Dehydration Reactions: Various dehydrated organic compounds.
Exchange Reactions: Metal phosphates.
Scientific Research Applications
Boron phosphate has numerous applications in scientific research:
Material Science: It is used in the preparation of proton conductivity composite membranes and as a ceramic lithium solid electrolyte for rechargeable batteries.
Nonlinear Optical Applications: Single crystals of this compound are promising candidates for nonlinear optical applications.
Luminescent Materials: this compound doped with elements like barium or silicon dioxide/aluminum oxide exhibits potential as a bluish-white luminescent material.
Mechanism of Action
The mechanism by which boron phosphate exerts its effects varies depending on its application:
Comparison with Similar Compounds
Aluminum Phosphate (AlPO₄): Similar in structure to boron phosphate and used in similar applications, such as catalysis and material science.
Phosphorus Pentoxide (P₂O₅): Used in the synthesis of this compound and shares some catalytic properties.
Uniqueness: this compound’s unique combination of high thermal stability, catalytic properties, and ability to form stable char layers in flame retardancy applications sets it apart from similar compounds .
Properties
IUPAC Name |
2,4,5-trioxa-1λ5-phospha-3-borabicyclo[1.1.1]pentane 1-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BO4P/c2-6-3-1(4-6)5-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVCQBPDVHFKCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B12OP(=O)(O1)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BPO4, BO4P | |
| Record name | boron(III) orthophosphate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Boron(III)_orthophosphate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10872553 | |
| Record name | Boron phosphate (B(PO4)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10872553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals, White odorless powder; [Alfa Aesar MSDS] | |
| Record name | Boron phosphate (B(PO4)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Boron phosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20364 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13308-51-5 | |
| Record name | Boron phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13308-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boron phosphate (B(PO4)) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013308515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boron phosphate (B(PO4)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Boron phosphate (B(PO4)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10872553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boron orthophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.020 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-](/img/structure/B147812.png)





![Acetamide, N-[(2-chloro-4-pyridinyl)methyl]-](/img/structure/B147830.png)

